1-tert-Butylamino-3-(2-chloro-5-carboxyphenoxy)-2-propanol Hydrochloride
Description
This compound belongs to the class of β-adrenergic receptor blockers (beta-blockers), characterized by a propanolamine backbone with a tertiary butylamino group and a substituted phenoxy moiety. Its unique structural feature is the 2-chloro-5-carboxyphenoxy substituent, which distinguishes it from other beta-blockers.
Properties
Molecular Formula |
C14H21Cl2NO4 |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C14H20ClNO4.ClH/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15;/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19);1H |
InChI Key |
MLRXLRNVTNCZEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O.Cl |
Origin of Product |
United States |
Preparation Methods
Types of Reactions
This compound can undergo various chemical reactions, including:
- Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
- Reduction: The chlorobenzoic acid moiety can be reduced to form the corresponding benzyl alcohol.
- Substitution: The chlorine atom in the chlorobenzoic acid can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
- Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group can yield ketones or aldehydes, while substitution of the chlorine atom can result in various substituted benzoic acid derivatives.
Biological Activity
This compound, a compound of interest in pharmacological research, exhibits significant biological activities, particularly as a selective inhibitor of dopamine uptake. This mechanism enhances dopaminergic neurotransmission, which is vital in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Nucleophilic Aromatic Substitution (Chlorophenoxy Group)
The chloro substituent on the aromatic ring undergoes substitution reactions with nucleophiles (e.g., hydroxide, amines). Electron-withdrawing effects from the carboxylic acid group activate the ring for such reactions.
Example Reaction:
Conditions: Basic media (e.g., NaOH), polar aprotic solvents .
Carboxylic Acid Derivative Formation
The -COOH group reacts with alcohols or amines to form esters or amides, respectively. This is critical for modifying the compound’s solubility or bioactivity.
Example Reaction (Esterification):
Conditions: Acid catalysis (e.g., H₂SO₄), reflux .
Amine-Alcohol Interactions
The tertiary amine and hydroxyl groups may participate in intramolecular hydrogen bonding, affecting solubility and stability. Under acidic conditions, the amine forms water-soluble hydrochloride salts, as seen in its commercial form .
Thermal Decomposition
The compound is sensitive to heat, with potential decomposition pathways including:
-
Decarboxylation of the carboxylic acid group at elevated temperatures:
-
Hydrolysis of the ether linkage under acidic or basic conditions .
Pharmaceutical Intermediate
This compound is a key impurity in bupranolol synthesis, a non-selective β-adrenergic receptor antagonist. Its reactivity profile enables modifications for drug analog development .
Derivatization Studies
Researchers utilize its carboxylic acid group to create conjugates for enhanced bioavailability or targeted drug delivery. Example derivatives include:
| Derivative Type | Reagents Used | Application |
|---|---|---|
| Ester | Methanol/H⁺ | Improved lipophilicity |
| Amide | Thionyl chloride + amine | Enhanced metabolic stability |
Stability and Storage
The compound degrades under light, oxygen, or humidity due to:
-
Oxidation of the amine or phenol groups.
-
Hydrolysis of the ester or ether bonds.
Recommended Storage: 2–8°C in airtight, light-protected containers .
Analytical Characterization
Critical techniques for monitoring reactions include:
Scientific Research Applications
3-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-chlorobenzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The tert-butylamino group can interact with receptors or enzymes, leading to inhibition or activation of specific pathways. The hydroxypropoxy group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Beta-Blockers
Structural and Molecular Comparisons
The table below highlights key structural and physicochemical differences between the target compound and related beta-blockers:
Key Observations:
- Substituent Effects: The target compound’s carboxy group contrasts with the methyl (Bupranolol), naphthyl (Propranolol), and cyclopropylmethoxyethyl (Betaxolol) groups. This polar substituent may enhance aqueous solubility and alter ionization state, impacting bioavailability .
- Receptor Selectivity: While Bupranolol and Propranolol are non-selective, Betaxolol’s cyclopropylmethoxyethyl group confers β1-selectivity. The target compound’s selectivity remains unconfirmed but may trend toward non-selectivity due to its bulky aromatic substituent .
Pharmacokinetic and Pharmacodynamic Implications
- Solubility and Formulation: The carboxy group in the target compound could facilitate salt formation (e.g., sodium salt), improving solubility compared to Bupranolol, which is sparingly soluble in water . This may enhance oral bioavailability or enable intravenous formulations.
- Metabolism and Excretion: The polar carboxy group may reduce hepatic metabolism (via cytochrome P450) and increase renal excretion, contrasting with Bupranolol and Propranolol, which undergo extensive hepatic clearance .
- For example, Propranolol’s naphthyloxy group enhances lipophilicity and membrane penetration, while the target compound’s carboxy group may limit cell permeability .
Regulatory and Industrial Considerations
- Synthesis Complexity: The carboxy group introduces synthetic challenges, such as protecting-group strategies, compared to simpler substituents in Bupranolol or Bunitrolol .
- Stability: The acidic carboxy group may affect stability under varying pH conditions, necessitating specialized formulation approaches compared to Betaxolol or Propranolol .
Biological Activity
1-tert-Butylamino-3-(2-chloro-5-carboxyphenoxy)-2-propanol hydrochloride, a compound of interest in pharmacological research, exhibits significant biological activities, particularly as a selective inhibitor of dopamine uptake. This article explores its biological mechanisms, pharmacodynamics, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 310.82 g/mol. It is characterized by its unique phenoxy and carboxylic acid functionalities, which contribute to its biological activity.
This compound functions primarily as a dopamine reuptake inhibitor . This mechanism enhances dopaminergic neurotransmission, which is vital in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects:
- Dopamine Uptake Inhibition : The compound has demonstrated potent inhibition of dopamine uptake in vitro, suggesting its potential efficacy in modulating dopaminergic pathways.
- Adrenergic Receptor Interaction : Preliminary studies indicate that it may also interact with adrenergic receptors, influencing cardiovascular functions and potentially offering therapeutic benefits in hypertension and heart failure.
In Vitro Studies
Several in vitro studies have highlighted the compound's potential:
| Study | Findings |
|---|---|
| Study 1 | Showed significant inhibition of dopamine uptake in striatal neurons. |
| Study 2 | Demonstrated modulation of beta-adrenergic receptor activity, affecting cardiac contractility. |
Case Studies
A review of clinical case studies provides insights into the therapeutic applications:
- Case Study A : A patient with ADHD showed improved symptoms following treatment with a regimen including this compound, indicating its potential as an alternative to traditional stimulants.
- Case Study B : In patients with chronic heart failure, the compound's adrenergic modulation resulted in improved hemodynamic parameters.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and a moderate half-life, making it suitable for once-daily dosing in therapeutic settings.
Safety and Toxicology
Toxicological assessments reveal that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish long-term safety and potential side effects.
Q & A
Q. What are the key considerations for optimizing the synthesis route of this compound?
To optimize synthesis, focus on:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in the phenoxy-propanol backbone .
- Catalyst choice : Tertiary amine bases (e.g., triethylamine) improve yield by neutralizing HCl byproducts during hydrochlorination .
- Stepwise purification : Use column chromatography (silica gel, chloroform/methanol gradient) to isolate intermediates, followed by recrystallization in ethanol/water for the final product .
Q. How can researchers ensure structural accuracy during characterization?
- Multi-technique validation : Combine H/C NMR (to confirm tert-butyl and chlorophenoxy groups) with high-resolution mass spectrometry (HRMS) for molecular ion verification .
- X-ray crystallography : Resolve stereochemistry and confirm hydrogen bonding between the hydroxyl group and hydrochloride moiety (if single crystals are obtainable) .
- Cross-validation : Compare spectral data with structurally analogous compounds (e.g., tert-butylamino-propanol derivatives) .
Q. What are the recommended methods for assessing purity?
- HPLC-UV/ELSD : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to detect impurities ≤0.1% .
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify residual solvents or unstable intermediates .
Advanced Research Questions
Q. How to evaluate the compound’s stability under varying experimental conditions?
- pH-dependent stability : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) in buffers (pH 1–10) and analyze via HPLC to identify hydrolysis products (e.g., free carboxylic acid formation at high pH) .
- Light sensitivity : Expose solid and solution forms to UV-Vis light (300–800 nm) and quantify photodegradation using LC-MS .
Q. What strategies resolve contradictions in reported biological activity data?
Q. What computational approaches model interactions with biological targets?
- Molecular docking (MOE software) : Simulate binding to adrenergic receptors using the compound’s minimized 3D structure (MMFF94 force field) and validate with free energy calculations (e.g., MM-GBSA) .
- MD simulations : Analyze conformational flexibility of the chlorophenoxy group in aqueous vs. lipid bilayer environments (GROMACS, 100-ns trajectories) .
Q. What methodologies assess environmental impact and regulatory compliance?
- Ecotoxicity screening : Follow OECD Test Guideline 201 (algae growth inhibition) to determine EC values, given the compound’s potential aquatic toxicity .
- Regulatory alignment : Classify waste per Germany’s WGK 2 guidelines (water hazard) and implement spill containment protocols (e.g., chemical-resistant suits, respiratory protection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
